(4-苯基哌嗪-1-基)(2-(吡嗪-2-基)噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

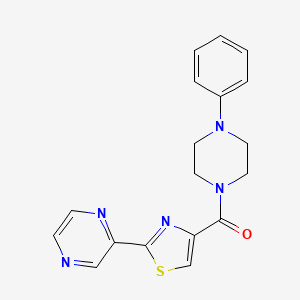

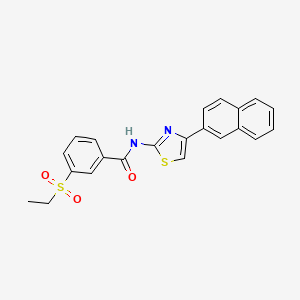

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPTM and has been extensively studied for its ability to interact with biological systems.

科学研究应用

甲醇中毒治疗

甲醇中毒治疗的研究重点是使用福美匹唑,一种抑制醇脱氢酶的化合物,作为预防甲醇代谢毒性作用的有效治疗方法。这种方法避免了与传统乙醇解毒剂疗法相关的副作用,现在越来越多地用于成人和儿童甲醇中毒病例 (Brown 等,2001); (Jacobsen 等,1996); (Hovda 等,2005)。

药代动力学和生物转化

对其他相关化合物(如舒林匹酮和苯丁酮)的研究深入探讨了它们在人体内的吸收、代谢和排泄。这些研究提供了对药物药代动力学和生物转化的见解,阐明了类似化合物在体内可能如何被处理 (Dieterle 等,1975)。

药物开发中的安全性和有效性

对 PNU-100480(一种用于治疗结核病的恶唑烷酮)和其他药物(如抗焦虑药 CGS 20625)的研究强调了在药物开发早期阶段安全性、耐受性和有效性的重要性。这些研究涉及确定正确的剂量、了解药物相互作用以及评估潜在的副作用,这些都是任何新药化合物的关键步骤 (Wallis 等,2010)。

新型治疗策略

对新型治疗策略的研究,例如在儿科甲醇中毒中使用福美匹唑以及探索乙二醇中毒的新解毒剂,强调了持续需要研究更有效和更安全的治疗方案。此类研究为新药和治疗方法的开发铺平了道路 (Brabander 等,2005)。

作用机制

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound exhibits a mixed-type inhibition, which is a combination of competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .

Result of Action

The inhibition of AChE by this compound results in increased levels of acetylcholine in the brain . This increase can help alleviate the symptoms of diseases like AD, which are characterized by a deficiency of acetylcholine .

生化分析

Biochemical Properties

The biochemical properties of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . This interaction suggests that the compound could potentially be used in the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Cellular Effects

On a cellular level, (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone has been shown to influence various cellular processes. For example, it has been found to exhibit anti-inflammatory effects, suggesting that it may influence cell signaling pathways related to inflammation

Molecular Mechanism

The molecular mechanism of action of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit AChE, suggesting that it may exert its effects by preventing the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against AChE, it is possible that it may have long-term effects on cellular function, particularly in the context of neurological disorders .

Dosage Effects in Animal Models

The effects of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone in animal models appear to vary with dosage. For instance, it has been found to exhibit anxiolytic activity in mice, with the effects being more pronounced at higher doses

Metabolic Pathways

Given its interactions with AChE, it is possible that it may be involved in pathways related to acetylcholine metabolism .

Subcellular Localization

Given its interactions with AChE, it is possible that it may be localized in regions of the cell where this enzyme is present .

属性

IUPAC Name |

(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQAGLMTXBXZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2437378.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)

![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)